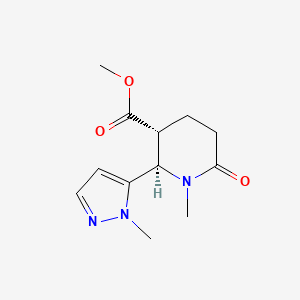![molecular formula C11H15BrN2O3S B6600135 tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate CAS No. 1955520-86-1](/img/structure/B6600135.png)
tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate, or TBTA, is a novel synthetic compound that has been studied for its potential applications in scientific research. TBTA is a heterocyclic compound and is composed of a thiophene ring, an imidazole ring, and a tert-butyl acetate group. It has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TBTA has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes, which can be used in catalytic reactions. TBTA has also been studied for its potential use in the synthesis of other compounds, such as polymers and drugs.
Wirkmechanismus
TBTA is thought to act as a chelating agent, forming coordination bonds with metal ions. It is believed that the thiophene ring of TBTA acts as an electron-donating group, while the imidazole ring acts as an electron-withdrawing group. This allows TBTA to form stable coordination complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTA have not yet been fully studied. However, studies have shown that TBTA can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory properties, as well as some potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
TBTA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low melting point, making it ideal for use in a variety of research applications. However, TBTA is also limited in its applications. It cannot be used in the synthesis of some compounds due to its structure, and its chelating properties make it difficult to use in some catalytic reactions.
Zukünftige Richtungen
There are several potential future directions for research on TBTA. One potential direction is to further study its biochemical and physiological effects. Additionally, TBTA could be studied for its potential use in the synthesis of other compounds, such as polymers and drugs. It could also be studied for its potential use as a ligand in the synthesis of transition metal complexes. Finally, TBTA could be studied for its potential applications in other areas, such as catalysis and drug delivery.
Synthesemethoden
TBTA can be synthesized using a three-step process. First, 4-bromothiophene-2-carboxaldehyde is reacted with methanimidamide in the presence of a base to form 4-bromothiophene-2-ylmethanimidamide. This compound is then reacted with tert-butyl acetate to form the desired product, TBTA. This reaction is carried out in a solvent at a temperature of 100-110 °C for two hours.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(Z)-[amino-(4-bromothiophen-2-yl)methylidene]amino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-9(15)5-16-14-10(13)8-4-7(12)6-18-8/h4,6H,5H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGLORVLKLIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CC(=CS1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(/C1=CC(=CS1)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)
![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)




